

# Comparative Safety and Toxicity Analysis: AN2718 in Context with Topical Dermatological Agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AN2718**

Cat. No.: **B1667275**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profiles of **AN2718**, a novel benzoxaborole antifungal agent, with established topical treatments for inflammatory skin conditions: crisaborole, ruxolitinib, pimecrolimus, and tacrolimus. This objective comparison is supported by available preclinical and clinical experimental data to inform research and development decisions.

## Executive Summary

**AN2718** is an antifungal agent in development for tinea pedis that functions by inhibiting fungal protein synthesis. While detailed public safety and toxicity data for **AN2718** is limited, this guide contextualizes its profile against well-characterized topical agents. Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor, and ruxolitinib, a Janus kinase (JAK) inhibitor, represent newer classes of non-steroidal anti-inflammatory drugs. Pimecrolimus and tacrolimus are established topical calcineurin inhibitors (TCIs). This analysis highlights the differing mechanisms of action and associated safety considerations for each compound class.

## Mechanism of Action

The therapeutic effect and potential off-target toxicities of these agents are intrinsically linked to their distinct mechanisms of action.



[Click to download full resolution via product page](#)

Caption: **AN2718** Mechanism of Action.

## Comparative Safety and Toxicity Profiles

The following tables summarize key safety and toxicity findings from preclinical and clinical studies for **AN2718** and comparator topical agents.

### Table 1: Preclinical Toxicity Data

| Parameter                             | AN2718                       | Crisaborole                                                                                                                                                                                                         | Ruxolitinib                                                            | Pimecrolimus                                                                                                    | Tacrolimus                                                                                                                                                                                                             |
|---------------------------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Genotoxicity                          | Data not publicly available. | No evidence of mutagenic or clastogenic potential in <i>in vitro</i> and <i>in vivo</i> assays[1].                                                                                                                  | Data not publicly available.                                           | Data not publicly available.                                                                                    | Data not publicly available.                                                                                                                                                                                           |
| Carcinogenicity                       | Data not publicly available. | Oral administration in rats showed an increased incidence of benign granular cell tumors in the uterus with cervix or vagina at high doses[1]. A 2-year dermal carcinogenicity study in mice was also conducted[2]. | Preclinical studies in minipigs did not indicate systemic toxicity[3]. | Animal studies contributed to a theoretical risk of malignancies, forming the basis for a black-box warning[4]. | A dermal carcinogenicity study in mice showed an increase in lymphomas at high doses. A photocarcinogenicity study in hairless mice showed a decreased time to skin tumor formation with concurrent UV exposure[5][6]. |
| Reproductive & Developmental Toxicity | Data not publicly available. | No adverse development effects were observed with oral                                                                                                                                                              | Data not publicly available.                                           | Data not publicly available.                                                                                    | Reproductive toxicology studies were not performed                                                                                                                                                                     |

|                                                                                                                                                                                                    |                              |                                                                                                                           |                                                                                                  |                                                                                   |                                                                                                             |
|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| <p>administration in pregnant rats and rabbits[1][7][8]. Maternal toxicity at high doses in rats was associated with decreased fetal body weight and delayed skeletal ossification[7]</p> <p>.</p> |                              |                                                                                                                           |                                                                                                  |                                                                                   |                                                                                                             |
| <b>Dermal Irritation</b>                                                                                                                                                                           | Data not publicly available. | Tested as a mild to moderate irritant in rabbits[2].                                                                      | Dermal and ocular irritation was minimal to negligible[3].                                       | Generally well-tolerated.                                                         | Can cause local irritation.                                                                                 |
| <b>Systemic Toxicity</b>                                                                                                                                                                           | Data not publicly available. | Minimal systemic absorption. A 9-month dermal toxicity study in minipigs showed an absolute lack of systemic toxicity[2]. | Minimal systemic absorption with low plasma concentration observed in preclinical models[9][10]. | Blood concentration remains low, even with extensive body area treatment[11][12]. | Minimal systemic absorption, which is approximately 30-fold less than with oral immunosuppressive doses[5]. |

**Table 2: Clinical Safety and Adverse Events**

| Adverse Event Profile  | AN2718                                               | Crisaborole                                                                                 | Ruxolitinib                                                                                                                                                                                                      | Pimecrolimus                                                                                                                                                           | Tacrolimus                                                                                                                   |
|------------------------|------------------------------------------------------|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Common Adverse Events  | Data from clinical trials not extensively published. | Application site pain (burning or stinging) is the most common side effect[4].              | Swelling of nasal passages, diarrhea, bronchitis, ear infection, increased eosinophil counts, urticaria, folliculitis, tonsillitis, and runny nose have been reported, with an incidence similar to placebo[13]. | Application site burning, stinging, or pruritus, which generally improve with continued use[4].                                                                        | Skin burning, stinging, redness, soreness, and pruritus, most common during the first few days of application[5].            |
| Serious Adverse Events | Data not publicly available.                         | Hypersensitivity reactions at the application site or distant sites have been reported[14]. | A "black box" warning exists for serious infections, major adverse cardiovascular events, clotting, cancer, and all-cause mortality, based on risks associated                                                   | A "black box" warning is in place due to a theoretical risk of skin malignancies and lymphoma based on animal studies and high-dose systemic calcineurin inhibitor use | A "black box" warning highlights the long-term safety not being established and rare reports of skin cancer and lymphoma[6]. |

|                          |                                    |                                                                                                          |                                                                                                                                                              |                                                                                                                                                           |                                                                                                                                            |
|--------------------------|------------------------------------|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
|                          |                                    | with oral JAK<br>inhibitors[13]<br>[15].                                                                 | in transplant<br>patients[4].                                                                                                                                |                                                                                                                                                           |                                                                                                                                            |
| Systemic<br>Side Effects | Data not<br>publicly<br>available. | Systemic<br>concentration<br>s are low and<br>an<br>accumulation<br>factor of 1.9<br>was<br>observed[7]. | Plasma<br>concentration<br>s are minimal<br>and not<br>expected to<br>reach levels<br>associated<br>with adverse<br>events seen<br>with oral<br>therapy[10]. | Minimal<br>systemic<br>exposure has<br>been<br>demonstrated<br>in<br>pharmacokinetic<br>studies,<br>even in<br>patients with<br>extensive<br>disease[16]. | Systemic<br>absorption is<br>very low, with<br>blood<br>concentration<br>s below the<br>level of<br>quantification<br>in most<br>patients. |
| Long-term<br>Safety      | Data not<br>publicly<br>available. | Safety has<br>been<br>demonstrated<br>for up to 52<br>weeks of<br>intermittent<br>use.                   | Approved for<br>short-term<br>and non-<br>continuous<br>chronic<br>treatment[13].                                                                            | Long-term<br>use does not<br>carry the<br>risks of skin<br>atrophy<br>associated<br>with topical<br>corticosteroid<br>s[16].                              | Continuous<br>long-term use<br>should be<br>avoided[6].                                                                                    |

## Experimental Protocols and Workflows

Detailed experimental protocols for proprietary drug development programs are often not publicly available. However, standardized methodologies are typically followed for regulatory submissions. Below is a generalized workflow for a key preclinical safety assessment.

[Click to download full resolution via product page](#)

Caption: Generalized Dermal Toxicity Study Workflow.

## Conclusion

**AN2718** presents a novel antifungal mechanism targeting fungal leucyl-tRNA synthetase. While its clinical safety and toxicity profile is still emerging, a comprehensive understanding of the safety profiles of existing topical agents is crucial for comparative assessment. Crisaborole generally demonstrates a favorable local tolerability profile. Ruxolitinib, while effective, carries a black-box warning related to its drug class (JAK inhibitors). The topical calcineurin inhibitors, pimecrolimus and tacrolimus, are also effective but have a long-standing black-box warning regarding a potential risk of malignancy. As more data on **AN2718** becomes available, a more direct and detailed comparison will be possible. This guide serves as a foundational reference for researchers and drug development professionals, summarizing the current landscape of safety and toxicity for these topical dermatological agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. tga.gov.au [tga.gov.au]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Tacrolimus (Topical) Monograph for Professionals - Drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. jddonline.com [jddonline.com]
- 10. Ruxolitinib Cream 1.5%: A Review in Mild to Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pimecrolimus: a review of pre-clinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Clinical Efficacy and Safety of a Novel Antifungal, Fosmanogepix, in Patients with Candidemia Caused by *Candida auris*: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. INDIVIDUAL ARTICLE: Ruxolitinib 1.5% Cream and the "Boxed Warning Paradox": Reappraisal of Safety Through the Lens of Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pimecrolimus in atopic dermatitis: Consensus on safety and the need to allow use in infants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Safety and Toxicity Analysis: AN2718 in Context with Topical Dermatological Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667275#comparative-analysis-of-an2718-safety-and-toxicity-profiles>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)